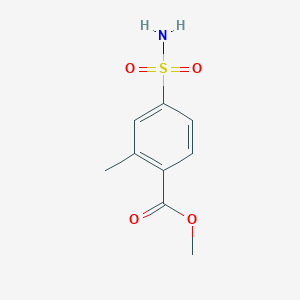

Methyl 2-methyl-4-sulfamoylbenzoate

Beschreibung

Methyl 2-methyl-4-sulfamoylbenzoate is a benzoate ester derivative characterized by a methyl group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position of the aromatic ring.

Eigenschaften

Molekularformel |

C9H11NO4S |

|---|---|

Molekulargewicht |

229.26 g/mol |

IUPAC-Name |

methyl 2-methyl-4-sulfamoylbenzoate |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) |

InChI-Schlüssel |

LMVBXZQZTOEAPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-4-sulfamoylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

For large-scale industrial production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-4-sulfamoylbenzoate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

Oxidation: 2-methyl-4-sulfamoylbenzoic acid.

Reduction: 2-methyl-4-aminobenzoate.

Substitution: 2-methyl-4-sulfamoylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-4-sulfamoylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-methyl-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Methyl 2-methyl-4-sulfamoylbenzoate with Sulfonylurea Herbicides

Key Observations:

Core Structure: Unlike sulfonylurea herbicides, this compound lacks a triazine ring and urea linkage.

Substituent Effects: The herbicidal activity of sulfonylureas is highly sensitive to triazine substituents. For example: Metsulfuron methyl ester: Methoxy and methyl groups enhance soil persistence and selectivity in cereals . Triflusulfuron methyl ester: Trifluoroethoxy and dimethylamino groups improve activity against resistant weeds . In contrast, this compound’s methyl and sulfamoyl groups may favor solubility but lack the steric and electronic features critical for ALS inhibition.

Physicochemical Properties : While direct data for this compound are absent, methyl esters generally exhibit moderate volatility and lipophilicity. For instance, methyl salicylate (a structurally simpler ester) has a vapor pressure of ~0.1 mmHg and water solubility of 0.07 g/L, properties influenced by aromatic substituents .

Biologische Aktivität

Methyl 2-methyl-4-sulfamoylbenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 245.25 g/mol. The compound features a benzoate structure with a methyl group and a sulfamoyl group, contributing to its unique pharmacological properties. The presence of the sulfamoyl group is significant as it is known to enhance solubility and bioavailability in pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, compounds in the same class have been studied for their inhibitory effects on carbonic anhydrase IX (CAIX), an enzyme that is often overexpressed in various cancers. The binding affinity of related compounds to CAIX suggests that this compound may also exhibit similar properties, potentially leading to anticancer effects .

Binding Affinity Studies

Recent studies have demonstrated that derivatives of this compound can exhibit high binding affinities for CAIX. For instance, one study reported a dissociation constant () of 0.12 nM for a closely related compound, indicating strong potential for selective inhibition .

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Anticancer Activity : Due to its potential as a CAIX inhibitor, it may play a role in cancer treatment by disrupting the tumor microenvironment and inhibiting metastatic processes .

- Neuropharmacological Effects : The compound serves as an intermediate in the synthesis of sulpiride, an antipsychotic medication used to treat schizophrenia and depression . This connection highlights its relevance in addressing psychiatric disorders.

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have shown that this compound can interact effectively with target proteins, such as the main protease (Mpro) of SARS-CoV-2. These studies indicate that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, suggesting potential antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.